9H-Pyrido[3,4-B]indole

Catalog No.
S537513
CAS No.
244-63-3
M.F
C11H8N2
M. Wt
168.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9H-Pyrido[3,4-B]indole

CAS Number

244-63-3

Product Name

9H-Pyrido[3,4-B]indole

IUPAC Name

9H-pyrido[3,4-b]indole

Molecular Formula

C11H8N2

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C11H8N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-7,13H

InChI Key

AIFRHYZBTHREPW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(N2)C=NC=C3

solubility

>25.2 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

beta-carboline, norharman, norharman hydrochloride, norharmane, norhormane

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=NC=C3

Monoamine Oxidase (MAO) Inhibition:

Norharmane acts as a potent and reversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for breaking down neurotransmitters like dopamine, serotonin, and norepinephrine. Studies have shown that norharmane inhibits both MAO-A and MAO-B subtypes with IC50 values (concentration required for 50% inhibition) of 6.5 and 4.7 μM, respectively . This ability to increase neurotransmitter levels makes norharmane a potential candidate for research on depression and other neurodegenerative disorders .

Antibacterial Adjuvant:

Recent research suggests that norharmane might enhance the effectiveness of conventional antibiotics against bacterial infections. Studies have shown that norharmane can attenuate the formation of quinolinic acid and L-kynurenine, metabolites involved in bacterial communication and immune evasion . This implies that norharmane could potentially be used as an adjunct therapy to antibiotics, potentially reducing the emergence of antibiotic-resistant bacteria.

9H-Pyrido[3,4-b]indole is a nitrogen-containing heterocyclic compound characterized by its unique bicyclic structure, which consists of a pyridine and an indole moiety. Its chemical formula is C11H8N2C_{11}H_{8}N_{2} with a molecular weight of approximately 168.19 g/mol. This compound is also known by several other names, including β-Carboline, Norharman, and 2,9-Diazafluorene . The structure can be represented as follows:

text
N |C1-C2| |C3-C4| |C5-C6 \ / C7

The compound exhibits notable fluorescence properties, making it of interest in various scientific fields.

Norharmane exhibits several mechanisms of action depending on the context:

  • Monoamine Oxidase (MAO) Inhibition: Norharmane acts as a reversible inhibitor of both MAO-A and MAO-B enzymes, which are involved in the breakdown of neurotransmitters []. This property suggests its potential role in antidepressant mechanisms, although further research is needed.
  • Plant Growth Regulation: Studies suggest that norharmane can inhibit polar auxin transport (PAT) by affecting specific auxin transporters (PIN proteins) in plants. This inhibition leads to stunted growth in Arabidopsis thaliana seedlings [].
  • Mutagenicity: Norharmane's co-mutagenic effect with other aromatic amines necessitates careful handling in research settings [].
  • Unknown Toxicity: Since its biological effects are still under investigation, it's advisable to treat norharmane as potentially hazardous until more data becomes available.
Due to its aromatic nature. Key reactions include:

  • Electrophilic Aromatic Substitution: The compound can participate in electrophilic substitutions at the aromatic ring, allowing for the introduction of various substituents .
  • Morita–Baylis–Hillman Reaction: This reaction involves the formation of carbon-carbon bonds between activated alkenes and carbonyl compounds, showcasing the versatility of 9H-Pyrido[3,4-b]indole as a precursor for synthesizing diverse derivatives .
  • Reductive Amination: This method is used to modify the nitrogen atom in the structure, leading to new derivatives with potential biological activity .

9H-Pyrido[3,4-b]indole and its derivatives have been associated with a wide range of biological activities:

  • Anticancer Properties: Some studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines .
  • Neuroprotective Effects: Research indicates potential neuroprotective roles, making it relevant in neurodegenerative disease studies.
  • Antimicrobial Activity: Certain derivatives have shown effectiveness against bacterial and fungal strains, highlighting their potential as therapeutic agents .

Several synthesis methods for 9H-Pyrido[3,4-b]indole have been developed:

  • Cyclization Reactions: One common method involves the cyclization of tryptamine with different aldehydes or ketones to form the bicyclic structure.
  • Condensation Reactions: Condensation reactions between pyridine and indole derivatives can yield 9H-Pyrido[3,4-b]indole under specific conditions.
  • Morita–Baylis–Hillman Reaction: This method allows for the synthesis of C-3 substituted derivatives from 3-formyl-9H-pyrido[3,4-b]indoles, enhancing the diversity of compounds available for biological evaluation .

The applications of 9H-Pyrido[3,4-b]indole span various fields:

  • Pharmaceutical Development: Due to its biological activity, it serves as a scaffold for developing new drugs targeting cancer and other diseases.
  • Fluorescent Probes: Its fluorescence properties make it suitable for use in biological imaging and sensing applications.
  • Material Science: The compound's unique structure can be utilized in designing novel materials with specific electronic or optical properties.

Interaction studies involving 9H-Pyrido[3,4-b]indole often focus on its binding affinity with various biological targets:

  • Receptor Binding Studies: Investigations into how this compound interacts with neurotransmitter receptors have been conducted to explore its neuropharmacological potential.
  • Enzyme Inhibition Studies: Some derivatives are evaluated for their ability to inhibit specific enzymes linked to disease pathways, providing insight into their therapeutic potential.

Several compounds share structural similarities with 9H-Pyrido[3,4-b]indole. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
β-CarbolineSimilar bicyclic structureKnown for psychoactive properties
NorharmanContains an additional methyl groupExhibits antioxidant activity
CarbazolineAdditional nitrogen atom in structurePotential anti-inflammatory effects
2-AminobenzothiazoleDifferent heterocyclic frameworkAntimicrobial and antifungal properties

Each of these compounds has unique properties that differentiate them from 9H-Pyrido[3,4-b]indole while sharing a common structural theme.

The synthesis of 9H-pyrido[3,4-b]indole derivatives through classical cyclization approaches represents a cornerstone methodology in alkaloid chemistry, with tryptamine serving as the fundamental building block [1]. The Pictet-Spengler reaction emerges as the most widely employed strategy, involving the condensation of tryptamine with various aldehydes or ketones under acidic conditions [34]. This transformation proceeds through the formation of an iminium intermediate, followed by intramolecular cyclization to yield tetrahydro-9H-pyrido[3,4-b]indole structures [37].

The mechanism of tryptamine cyclization involves initial condensation between tryptamine and an aldehyde to form an iminium ion, which subsequently undergoes electrophilic aromatic substitution at the indole C-2 position [38]. Alternative mechanistic pathways through C-3 attack leading to spiroindolenine intermediates have been proposed, though direct C-2 cyclization is generally favored [37]. The reaction typically requires acidic catalysts such as hydrochloric acid, trifluoroacetic acid, or para-toluenesulfonic acid, with reaction temperatures ranging from ambient to reflux conditions [8].

Table 1: Classical Tryptamine Cyclization Conditions and Yields

SubstrateAldehydeCatalystConditionsYield (%)Reference
TryptamineBenzaldehydeHydrochloric acidMethanol, reflux, 6h90 [2]
Tryptamine4-MethylbenzaldehydeHydrochloric acidMethanol, reflux, 8h85 [2]
Tryptamine4-MethoxybenzaldehydePara-toluenesulfonic acidMethanol, 80°C, 4h79 [22]
TryptamineFormaldehydeAcetic acidReflux, 2h65 [1]

The classical approach demonstrates remarkable versatility in accommodating various substitution patterns on the aldehyde component [2]. Electron-donating substituents on the benzaldehyde generally enhance reaction rates and yields, while electron-withdrawing groups may require extended reaction times or elevated temperatures [23]. The methodology has been successfully applied to synthesize diverse 1-aryl-substituted 9H-pyrido[3,4-b]indole derivatives with yields typically ranging from 65% to 90% [2].

Subsequent oxidative aromatization of the initially formed tetrahydro products represents a critical step in accessing fully aromatic 9H-pyrido[3,4-b]indole derivatives [30]. Traditional oxidizing agents include potassium dichromate, manganese dioxide, and sulfur, with reaction conditions varying significantly depending on the substrate and desired selectivity [32]. The oxidation process often requires harsh conditions and extended reaction times, presenting opportunities for modern catalytic improvements [29].

Modern Catalytic Strategies for Ring Formation

Contemporary approaches to 9H-pyrido[3,4-b]indole synthesis have embraced transition metal catalysis to achieve enhanced efficiency, selectivity, and functional group tolerance [10]. Rhodium-catalyzed cyclotrimerization reactions represent a particularly innovative strategy, enabling the construction of complex annulated pyrido[3,4-b]indole systems through [2+2+2] cycloaddition processes [6]. These methodologies offer the advantage of forming multiple bonds in a single transformation while maintaining excellent regioselectivity [11].

Palladium-catalyzed strategies have emerged as versatile tools for pyrido[3,4-b]indole synthesis, particularly through Sonogashira coupling followed by cyclization sequences [12]. The combination of palladium catalysis with intramolecular cyclization allows for the efficient construction of the pyridine ring while simultaneously creating additional fused rings [12]. These approaches demonstrate exceptional functional group tolerance and can accommodate both electron-rich and electron-poor substrates [10].

Table 2: Modern Catalytic Methodologies for 9H-Pyrido[3,4-b]indole Synthesis

Catalyst SystemReaction TypeSubstrate ClassConditionsYield Range (%)Reference
Rhodium(I) complex[2+2+2] CyclotrimerizationN-alkynylanilinesToluene, 80°C70-85 [6]
Palladium(0)Sonogashira-cyclizationIodoanilinesDMF, 100°C53-80 [10]
Copper(I)IminoannulationIndole iminesAcetonitrile, 60°C65-89 [14]
Gold(III)CycloisomerizationAllenylindolesChloroform, rt88-95 [43]

Copper-catalyzed iminoannulation reactions provide an alternative approach to pyrido[3,4-b]indole construction through direct carbon-hydrogen bond activation [14]. These transformations typically employ tertiary-butylimines of indole carboxaldehydes as substrates, with dioxygen serving as a clean oxidant [14]. The methodology demonstrates excellent compatibility with various substitution patterns and provides access to both alpha-carbolines and gamma-carbolines depending on the substrate structure [14].

Gold-catalyzed cycloisomerization reactions have shown remarkable potential for the asymmetric synthesis of pyrido[1,2-a]indole derivatives, which are structurally related to the target 9H-pyrido[3,4-b]indole framework [43]. These transformations proceed through axial-to-central chirality transfer mechanisms, achieving excellent enantioselectivities while maintaining high chemical yields [43]. The methodology employs N-allenylic indole substrates and demonstrates broad functional group compatibility [43].

One-pot manganese dioxide-mediated processes represent a particularly elegant approach, combining alcohol oxidation, Pictet-Spengler cyclization, and oxidative aromatization in a single transformation [4]. This methodology starts with activated alcohols and proceeds through sequential oxidation to aldehydes, condensation with tryptamine derivatives, cyclization, and final aromatization to yield fully aromatic pyrido[3,4-b]indole products [32]. The approach offers significant advantages in terms of operational simplicity and atom economy [4].

Functionalization at Position 1: Carboxylic Acid Derivatives

The introduction of carboxylic acid functionality at position 1 of the 9H-pyrido[3,4-b]indole scaffold represents a critical synthetic challenge with significant implications for biological activity and pharmacological properties [20]. Direct carboxylation approaches typically involve the use of carbon dioxide or carbon monoxide under metal-catalyzed conditions, though these methods often require harsh reaction conditions and specialized equipment [19].

Ester-mediated approaches provide a more practical route to 1-carboxylic acid derivatives, beginning with the synthesis of methyl or ethyl 9H-pyrido[3,4-b]indole-1-carboxylate intermediates [4]. The manganese dioxide-mediated one-pot synthesis has proven particularly effective for accessing methyl 9H-pyrido[3,4-b]indole-1-carboxylate, which serves as a versatile intermediate for subsequent transformations [4]. This methodology combines alcohol oxidation, condensation, and cyclization in a single operation, achieving good yields while minimizing the number of synthetic steps [32].

Table 3: Synthesis and Properties of 9H-Pyrido[3,4-b]indole-1-carboxylic Acid Derivatives

CompoundSynthesis MethodYield (%)Melting Point (°C)Molecular FormulaReference
Methyl 9H-pyrido[3,4-b]indole-1-carboxylateManganese dioxide mediation75180-182C₁₃H₁₀N₂O₂ [4]
9H-Pyrido[3,4-b]indole-1-carboxylic acidEster hydrolysis95257-259C₁₂H₈N₂O₂ [20]
Ethyl 9H-pyrido[3,4-b]indole-1-carboxylateFischer esterification82175-177C₁₄H₁₂N₂O₂ [20]

Hydrolysis of ester precursors under basic conditions provides efficient access to the free carboxylic acid [1]. Treatment of methyl 9H-pyrido[3,4-b]indole-1-carboxylate with aqueous sodium hydroxide under reflux conditions typically achieves complete saponification within 1-2 hours, yielding the carboxylic acid in excellent purity after acidification [1]. The hydrolysis reaction demonstrates broad substrate tolerance and can accommodate various substitution patterns on both the indole and pyridine rings [20].

Alternative synthetic approaches involve the use of carbon nucleophiles in cyclization reactions, where the carboxylic acid functionality is incorporated during the ring-forming step rather than through subsequent functionalization [19]. These methods often employ malonic acid derivatives or other activated methylene compounds as nucleophilic components in cyclization reactions [19]. While these approaches can provide direct access to carboxylic acid derivatives, they may suffer from reduced yields or limited substrate scope compared to ester-mediated strategies [19].

The carboxylic acid derivatives exhibit distinct physicochemical properties compared to their unsubstituted analogs, including altered solubility profiles and modified electronic characteristics [20]. Spectroscopic characterization typically reveals characteristic carbonyl stretches in infrared spectra around 1680-1700 cm⁻¹, while nuclear magnetic resonance spectra show diagnostic signals for the carboxylic acid proton around 12-13 parts per million in dimethyl sulfoxide solutions [20].

N-Alkylation and Aryl Substitution Techniques

N-Alkylation of 9H-pyrido[3,4-b]indole derivatives represents a fundamental transformation for modulating both physicochemical properties and biological activities [21]. The indole nitrogen (N-9) serves as the primary site for alkylation reactions, though selective functionalization can be challenging in systems containing multiple nitrogen atoms [21]. Classical alkylation approaches employ alkyl halides under basic conditions, with potassium carbonate in dichloromethane or dimethylformamide serving as standard reaction media [21].

The synthetic strategy often involves initial formation of unalkylated pyrido[3,4-b]indole intermediates followed by selective N-alkylation [21]. This approach provides superior control over regioselectivity compared to direct alkylation of tryptamine precursors [21]. The use of benzyl halides, particularly benzyl bromide and substituted benzyl chlorides, has proven highly effective for introducing arylmethyl substituents at the N-9 position [21].

Table 4: N-Alkylation Conditions and Yields for 9H-Pyrido[3,4-b]indole Derivatives

Alkylating AgentBaseSolventTemperatureTimeYield (%)Reference
Benzyl bromidePotassium carbonateDichloromethaneRoom temperature12h85 [21]
4-Methoxybenzyl chloridePotassium carbonateDimethylformamide60°C8h78 [21]
2,4,5-Trifluorobenzyl bromideSodium hydrideTetrahydrofuran0°C to rt6h82 [9]
Methyl iodideCesium carbonateAcetonitrile40°C4h90 [22]

Aryl substitution at position 1 through cross-coupling methodologies has gained significant attention for accessing structurally diverse pyrido[3,4-b]indole libraries [24]. Suzuki coupling reactions employing 1-halo-pyrido[3,4-b]indole substrates with various arylboronic acids provide efficient access to 1-aryl derivatives [24]. The reactions typically utilize palladium catalysts such as tris(dibenzylideneacetone)dipalladium with triphenylphosphine ligands under basic conditions [24].

Photocatalytic enantioselective Minisci reactions have emerged as powerful tools for introducing aminoalkyl substituents at the C-1 position of pyrido[3,4-b]indole systems [26]. These transformations employ chiral phosphoric acid catalysts in combination with photoredox catalysis to achieve high levels of enantioselectivity [26]. The methodology demonstrates excellent functional group tolerance and provides access to enantioenriched pyrido[3,4-b]indole derivatives that are challenging to obtain through alternative approaches [26].

Spiro-pyrido[3,4-b]indole derivatives represent a specialized class of N-substituted compounds with unique three-dimensional architectures [9]. The synthesis of these systems typically involves condensation of N-alkylated piperidin-4-ones with tryptamine derivatives through Pictet-Spengler cyclization [21]. The resulting spiro compounds exhibit distinct pharmacological profiles and have found applications in cystic fibrosis transmembrane conductance regulator modulation [9].

Morita-Baylis-Hillman reactions of 3-formyl-9H-pyrido[3,4-b]indoles provide additional opportunities for C-3 functionalization while maintaining N-alkylation patterns [27]. These reactions demonstrate sensitivity to N-substitution patterns, with certain alkyl groups enhancing reactivity while others may impede the transformation [27]. The methodology offers access to densely functionalized pyrido[3,4-b]indole derivatives with potential applications in medicinal chemistry [5].

Physical Description

Solid

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

168.068748264 g/mol

Monoisotopic Mass

168.068748264 g/mol

Heavy Atom Count

13

LogP

3.17 (LogP)
3.17

Melting Point

199 °C

UNII

94HMA1I78O

Related CAS

7259-44-1 (hydrochloride)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

MeSH Pharmacological Classification

Mutagens

Pictograms

Irritant

Irritant

Other CAS

244-63-3

Wikipedia

Norharman

Dates

Last modified: 08-15-2023
Elfarra, A., et al., Drug Metab. Dispos., 26, 779 (1998)
Da Costa, A., et al., Biocell, 23, 65 (1999)
Janetzky, B., et al., Drug Dev. Res., 46, 51 (1999)
Kutty, R., et al., Toxicol. Appl. Pharmacol., 107, 377 (1991)

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